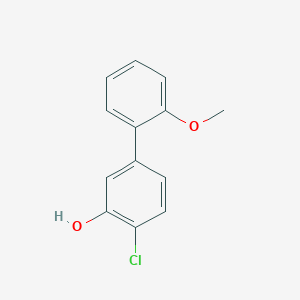

2-Chloro-5-(2-methoxyphenyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-(2-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom and a methoxy group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-Chloro-5-(2-methoxyphenyl)phenol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-methylphenol: Similar structure but with a methyl group instead of a methoxy group.

5-Chloro-2-methylphenol: Similar structure but with different positioning of the chlorine and methyl groups.

Uniqueness

2-Chloro-5-(2-methoxyphenyl)phenol is unique due to the presence of both a chlorine atom and a methoxy group on a biphenyl structure. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Biological Activity

2-Chloro-5-(2-methoxyphenyl)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a phenolic hydroxyl group, a chlorine atom, and a methoxy group attached to a biphenyl framework. This unique arrangement contributes to its biological activity by influencing its interaction with various molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in disrupting bacterial cell membranes and inhibiting essential enzymes critical for bacterial survival.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action appears to involve the disruption of lipid membranes and interference with metabolic pathways, leading to cell death .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various experimental models.

Case Study: In Vivo Anti-inflammatory Effects

In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. The compound was administered at doses of 10 mg/kg and 20 mg/kg, showing dose-dependent effects .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and leukemia (K-562).

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT-116 | 20 |

| K-562 | 12 |

The mechanism underlying its anticancer activity may involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cells in the MCF-7 line, particularly arresting cells in the G0/G1 phase .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance:

- Antimicrobial Activity: The compound binds to bacterial membranes, leading to destabilization.

- Anti-inflammatory Action: It inhibits key signaling pathways involved in inflammation.

- Anticancer Effects: The compound affects tubulin dynamics, disrupting microtubule formation necessary for mitosis.

Properties

CAS No. |

1261942-06-6 |

|---|---|

Molecular Formula |

C13H11ClO2 |

Molecular Weight |

234.68 g/mol |

IUPAC Name |

2-chloro-5-(2-methoxyphenyl)phenol |

InChI |

InChI=1S/C13H11ClO2/c1-16-13-5-3-2-4-10(13)9-6-7-11(14)12(15)8-9/h2-8,15H,1H3 |

InChI Key |

BXDBXOACBWYNDP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=C(C=C2)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.